molecular formula C14H16N2O2S B2385430 1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone CAS No. 219806-93-6

1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone

Cat. No.: B2385430
CAS No.: 219806-93-6
M. Wt: 276.35
InChI Key: IWHNPRGYLDOPCY-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone (CAS RN: 219806-93-6, MFCD02073451) is a dihydropyrimidinone derivative with the molecular formula C₁₅H₁₈N₂O₂S.

Dihydropyrimidinones (DHPMs) and their thione analogs are widely explored for antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-8-12(9(2)17)13(16-14(19)15-8)10-4-6-11(18-3)7-5-10/h4-7,13H,1-3H3,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHNPRGYLDOPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone , also known by its IUPAC name, is a pyrimidine derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 276.35 g/mol
  • Purity : Typically 95%.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . A related study synthesized various thiazole-pyrimidine compounds and evaluated their anticancer activities in vitro. Notably, one compound exhibited a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM . This suggests that similar structural motifs in pyrimidines may contribute to significant anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown to inhibit cell proliferation by interfering with cell cycle progression.
  • Induction of Apoptosis : Some studies indicate that pyrimidine derivatives can induce apoptosis in cancer cells, leading to programmed cell death.
  • Targeting Kinase Receptors : The compound may interact with specific kinase receptors, which are crucial for various cellular signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity towards cancer cells. For instance, substituents like piperazine or thiazole moieties have been shown to improve binding affinity and cytotoxicity against cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGI value of 86.28% at 10 μM
Apoptosis InductionInduces programmed cell death
Kinase TargetingHigh probability of targeting kinases

Case Study 1: Anticancer Evaluation

A study conducted on a series of thiazole-pyrimidine derivatives demonstrated that compounds with modifications at the 6-position of the pyrimidine ring exhibited enhanced antiproliferative activity against various cancer cell lines. The compound's structure was modified to optimize its interaction with target proteins, resulting in improved efficacy .

Case Study 2: Pharmacological Profiling

Pharmacological profiling using ADME-Tox predictions indicated favorable drug-likeness properties for several analogs derived from similar structural frameworks. This suggests that the compound could be a viable candidate for further development in therapeutic applications against cancer .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., 4-OCH₃, 3,4-(OCH₃)₂) : Methoxy groups increase solubility in polar solvents due to enhanced hydrogen-bonding capacity. The 3,4-dimethoxy derivative (306.38 g/mol) shows higher molecular weight and steric hindrance, which may impact binding to biological targets .

Key Observations :

  • The 4-fluorophenyl analog shows superior antibacterial and antifungal potency, likely due to improved lipophilicity and target affinity .
  • The unsubstituted phenyl derivative exhibits minimal activity, highlighting the necessity of electron-modifying substituents for bioactivity .

Crystallographic and Physicochemical Properties

Crystal packing and hydrogen-bonding patterns vary with substituents:

Compound Crystal System Space Group Hydrogen-Bonding Interactions Reference
1-[4-(4-Methoxyphenyl)-6-methyl-2-sulfanylidene-dihydropyrimidin-5-yl]ethanone Not reported Not reported N–H···S and C–H···O interactions (predicted)
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-dihydropyrimidin-5-yl]ethanone Triclinic P1 N–H···S and C–H···F interactions stabilize packing
1-[4-Phenyl-6-methyl-2-sulfanylidene-dihydropyrimidin-5-yl]ethanone Monoclinic P2₁/c N–H···S and π-π stacking dominate

Key Observations :

  • The fluorophenyl derivative forms a triclinic lattice with C–H···F interactions, enhancing thermal stability .
  • π-π stacking in the phenyl analog contributes to lower solubility in aqueous media .

Q & A

Basic: How is the molecular structure of the compound characterized in solid-state studies?

Answer:
The solid-state structure is determined via single-crystal X-ray diffraction (SC-XRD) . Key parameters include:

  • Crystal system : Triclinic (space group P1) with unit cell dimensions (a, b, c, α, β, γ) derived from diffraction data .
  • Hydrogen bonding : N–H···S and C–H···O interactions stabilize the crystal packing, visualized along the b-axis .
  • Torsion angles : Critical angles (e.g., C4–C41–C42–C43 = −170.5°) confirm conformational rigidity .
    Methodology : Collect high-resolution diffraction data, refine using software like SHELXL, and validate via R-factor analysis.

Advanced: What computational methods validate the conformational stability observed in crystallographic studies?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the gas-phase geometry and compare bond lengths/angles with experimental XRD data. For example:

  • Compare calculated vs. observed C–S bond lengths (1.68 Å experimental vs. 1.70 Å theoretical) to assess intramolecular interactions .
  • Analyze Hirshfeld surfaces to quantify intermolecular forces (e.g., π-stacking contributions from the 4-methoxyphenyl group) .

Basic: What synthetic routes are reported for this compound, and how are reaction conditions optimized?

Answer:
The compound is synthesized via Biginelli-like cyclocondensation :

  • Reagents : Thiourea, acetylacetone, and 4-methoxybenzaldehyde in acidic (HCl) or solvent-free conditions .
  • Optimization :
    • Temperature : 80–100°C maximizes yield by balancing kinetics and side reactions.
    • Catalyst : p-TSA (toluenesulfonic acid) reduces reaction time to 4–6 hours .
      Purification : Recrystallization from ethanol/water (3:1) yields >85% purity .

Advanced: How do substituents on the phenyl ring influence electronic properties and bioactivity?

Answer:
Substituent effects are studied via:

  • Hammett analysis : Compare σ values (e.g., 4-OCH₃: σ = −0.27 vs. 4-F: σ = +0.06) to correlate electronic effects with antibacterial IC₅₀ .
  • DFT calculations : HOMO-LUMO gaps indicate electron-donating groups (e.g., methoxy) enhance nucleophilic reactivity at the thione sulfur .
  • Biological assays : Fluorophenyl analogs () show reduced antifungal activity compared to methoxyphenyl derivatives due to altered lipophilicity .

Basic: What spectroscopic techniques confirm the purity and identity of the compound?

Answer:

  • ¹H/¹³C NMR : Key signals include δ ~2.35 ppm (C15 methyl group) and δ ~160 ppm (C=O) .
  • IR spectroscopy : Strong bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–S vibration) .
  • Mass spectrometry : Molecular ion peak at m/z 264.32 ([M+H]⁺) .

Advanced: How to analyze contradictory bioactivity data between similar dihydropyrimidinones?

Answer:
Resolve contradictions via:

  • Dose-response reassessment : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Structural analogs : Compare MIC values of 2-thione vs. 2-oxo derivatives (e.g., thiones show 3-fold higher potency against S. aureus) .
  • Molecular docking : Simulate binding to E. coli dihydrofolate reductase; prioritize compounds with ΔG < −8 kcal/mol .

Basic: What hydrogen bonding patterns are observed, and how do they affect crystal packing?

Answer:

  • Primary interactions : N3–H3···S2 (2.09 Å) and C16–H16C···O15 (2.31 Å) form chains along the a-axis .
  • Packing motif : Layers stabilized by C–H···π interactions between methoxyphenyl rings, contributing to a density of 1.35 g/cm³ .

Advanced: What strategies enhance the compound’s solubility for in vitro assays without altering bioactivity?

Answer:

  • Co-solvents : Use DMSO/PEG-400 (1:4) to achieve >5 mg/mL solubility .
  • Prodrug design : Introduce phosphate esters at the acetyl group, hydrolyzed in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion .

Basic: How is the thione group’s reactivity exploited in further chemical modifications?

Answer:

  • Alkylation : React with methyl iodide in DMF/K₂CO₃ to form 2-methylthio derivatives .
  • Metal coordination : Synthesize Cu(II) complexes (e.g., [Cu(L)₂Cl₂]) for enhanced antimicrobial activity .

Advanced: What QSAR models predict the compound’s activity against bacterial targets?

Answer:
Develop 3D-QSAR using CoMFA/CoMSIA:

  • Descriptors : logP, polar surface area (PSA), and H-bond acceptor count .
  • Training set : 30 dihydropyrimidinones with reported MIC values against B. subtilis (R² > 0.85) .
  • Validation : Leave-one-out cross-validation (q² > 0.6) confirms predictive power .

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